Cas no 1040657-10-0 (N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide structure](https://ja.kuujia.com/scimg/cas/1040657-10-0x500.png)
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide 化学的及び物理的性質
名前と識別子
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- N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide
- N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-(2-methoxyphenoxy)acetamide
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- インチ: 1S/C22H20N2O5/c1-27-18-5-2-3-6-19(18)29-14-21(25)23-16-9-8-15-10-11-24(17(15)13-16)22(26)20-7-4-12-28-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25)
- InChIKey: VNXCPDGDFHPFPA-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC2=C(C=C1)CCN2C(C1=CC=CO1)=O)(=O)COC1=CC=CC=C1OC
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5098-0592-75mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide |
1040657-10-0 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5098-0592-20μmol |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide |
1040657-10-0 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5098-0592-40mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide |
1040657-10-0 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5098-0592-2μmol |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide |
1040657-10-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5098-0592-4mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide |
1040657-10-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5098-0592-15mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide |
1040657-10-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5098-0592-50mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide |
1040657-10-0 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5098-0592-30mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide |
1040657-10-0 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5098-0592-100mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide |
1040657-10-0 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5098-0592-2mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide |
1040657-10-0 | 2mg |
$59.0 | 2023-09-10 |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide 関連文献
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamideに関する追加情報
Professional Introduction to N-[1-(furan-2-carbonyl-2,3-dihydro-1H-indol-6-yl)]-2-(2-methoxyphenoxy)acetamide (CAS No. 1040657-10-0)
N-[1-(furan-2-carbonyl-2,3-dihydro-1H-indol-6-yl)]-2-(2-methoxyphenoxy)acetamide is a sophisticated organic compound with a molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 1040657-10-0, represents a fusion of heterocyclic chemistry and functional group engineering, making it a subject of intense study for its potential therapeutic applications.
The core structure of this molecule is built around a dihydronaphthalene derivative, specifically 2,3-dihydro-1H-indole, which is further modified by the incorporation of a furan-2-carbonyl moiety. This particular substitution pattern is strategically designed to enhance the compound's binding affinity and selectivity towards biological targets. The presence of the furan-2-carbonyl group not only introduces a rigid aromatic system but also provides a site for further functionalization, enabling the development of more complex derivatives.
The acetamide moiety at the 2-position of the molecule plays a crucial role in modulating the pharmacokinetic properties of the compound. Acetamides are well-known for their ability to improve solubility and metabolic stability, which are critical factors in drug development. Additionally, the 2-methoxyphenoxy group appended to the acetamide nitrogen contributes to the overall lipophilicity of the molecule, optimizing its membrane permeability and cellular uptake.
In recent years, there has been a surge in research focused on indole derivatives due to their diverse biological activities. Indole scaffolds are known for their involvement in various physiological processes and have been extensively explored for their potential in treating neurological disorders, infectious diseases, and cancer. The specific modification of 2,3-dihydro-1H-indole with a furan-2-carbonyl group in N-[1-(furan-2-carbonyl-2,3-dihydro-1H-indol-6-yl)]-2-(2-methoxyphenoxy)acetamide introduces novel interactions with biological targets, which may lead to the discovery of new therapeutic agents.
The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions and reagent selection. The introduction of the furan-2-carbonyl group necessitates careful handling to avoid unwanted side reactions that could compromise the integrity of the core indole structure. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies have been employed to achieve high yields and purity levels.
The pharmacological profile of N-[1-(furan-2-carbonyl-2,3-dihydro-1H-indol-6-yl)]-2-(2-methoxyphenoxy)acetamide has been evaluated through in vitro and in vivo studies. Preliminary findings suggest that this compound exhibits promising activity against certain enzymes and receptors implicated in disease pathogenesis. For instance, its interaction with specific protein targets has been linked to modulation of inflammatory pathways and cellular signaling cascades. These observations have prompted further investigation into its potential as a lead compound for drug development.
The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Molecular modeling techniques have been utilized to predict binding affinities and identify key interactions between N-[1-(furan-2-carbonyl strong>-< strong >2,3-dihydro -1H-indol -6 -yl strong >)] - 2 - (< strong > 2 - methoxyphenoxy strong >)acetamide and biological targets. These studies have provided valuable insights into optimizing the molecular structure for improved pharmacological efficacy and reduced toxicity.
In conclusion, N-[1-(< strong > furan - 2 - carbonyl strong > - < strong > 2 , 3 - dihydro - 1 H - indol - 6 - yl strong >)] - 2 - (< strong > 2 - methoxyphenoxy strong >)acetamide represents a significant advancement in medicinal chemistry. Its unique structural features and promising pharmacological properties make it a compelling candidate for further research and development. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.
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